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Compound of Interest

Compound Name:
5-Amino-4,6-dichloro-2-

methylpyrimidine

Cat. No.: B1270343 Get Quote

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

CAS Number: 39906-04-2

Introduction
5-Amino-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine that serves as a critical

intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactive chloro

groups and strategically positioned amino group make it a versatile building block for

developing complex molecular architectures.[3] This guide provides a comprehensive overview

of its chemical and physical properties, detailed synthesis protocols, analytical methodologies,

and its applications in drug discovery, particularly as a scaffold for kinase inhibitors. This

document is intended for researchers, chemists, and professionals in the field of drug

development.

Physicochemical and Quality Specifications
The properties of 5-Amino-4,6-dichloro-2-methylpyrimidine are summarized below. Data has

been aggregated from various chemical suppliers and technical data sheets.

Table 2.1: Physicochemical Properties
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Property Value References

CAS Number 39906-04-2 [3][4][5][6]

Molecular Formula C₅H₅Cl₂N₃ [3][7][8]

Molecular Weight 178.02 - 193.02 g/mol [3][7][8]

Appearance
Off-white to pale yellow or

green crystalline powder
[3][4][6]

Melting Point 70-75 °C [4][5][6][7][8]

Boiling Point 257.7 ± 35.0 °C at 760 mmHg [5][7][8]

Density 1.45 - 1.5 g/cm³ [3][5][8]

Solubility

Soluble in DMF, DMSO, and

Methanol; Slightly soluble in

ethanol; Insoluble in water.

[3][7]

Table 2.2: Quality Specifications
Parameter Specification Reference

Purity (HPLC) ≥99.0% [3]

Purity (GC) >98.0% [4]

Chloride Content 35.5 - 37.5% [3]

Moisture (Karl Fischer) ≤0.5% [3]

Heavy Metals ≤10 ppm [3]

Residual Solvents Meets ICH Q3C guidelines [3]

Synthesis and Manufacturing
Multiple synthetic routes for 5-Amino-4,6-dichloro-2-methylpyrimidine have been reported. A

common and well-documented laboratory-scale method proceeds via the chlorination of a

dihydroxy pyrimidine intermediate.
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Experimental Protocol: Synthesis from 5-Amino-2-
methylpyrimidine-4,6-diol
This two-step protocol involves the initial preparation of the diol intermediate, followed by

chlorination.

Step 1: Preparation of 5-amino-2-methylpyrimidine-4,6-diol

To a reaction vessel, add N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g).[1]

Add 9 mL of methanol (MeOH) followed by 7.2 mL of 6M hydrochloric acid (HCl).[1]

Purge the system with argon and stir the reaction mixture at 50°C for 15 hours.[1]

Cool the resulting suspension to 20°C and continue stirring for an additional 30 minutes.[1]

Filter the suspension and wash the collected solid with cold methanol (2 x 2 mL).[1]

The resulting product is 5-amino-2-methylpyrimidine-4,6-diol (1.21 g) as a grayish-white

solid.[1]

¹H-NMR (400MHz, DMSO-d6, ppm): δ 2.38 (s, 3H).[1]

Step 2: Preparation of 5-Amino-4,6-dichloro-2-methylpyrimidine

Introduce 5-amino-2-methylpyrimidine-4,6-diol (500 mg) from the previous step and

phosphorus oxychloride (POCl₃, 2.5 mL) into a sealed tube.[1]

Purge the system with argon and stir the mixture at 110°C for 20 hours.[1]

After the reaction is complete, cool the mixture to room temperature and carefully pour it

onto ice (5 mL).[1]

Add dichloromethane (CH₂Cl₂, 5 mL) and adjust the pH to 8 using 8M sodium hydroxide

(NaOH).[1]

Separate the organic and aqueous layers. Extract the aqueous layer with an additional 1.5

mL of CH₂Cl₂.[1]
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Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate the solvent under

reduced pressure.[1]

The final product, 5-Amino-4,6-dichloro-2-methylpyrimidine, is obtained as a brown solid

(129 mg, 26% yield).[1]

¹H-NMR (400MHz, DMSO-d6, ppm): δ 6.00-5.62 (broad singlet, 2H), 2.40 (s, 3H).[1]

Synthesis Workflow Diagram
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Step 1: Hydrolysis

Step 2: Chlorination

Work-up & Purification

N-(4,6-dihydroxy-2-methyl-
pyrimidin-5-yl)acetamide

5-Amino-2-methylpyrimidine-4,6-diol

MeOH, 6M HCl
50°C, 15h

5-Amino-4,6-dichloro-
2-methylpyrimidine

POCl₃
110°C, 20h

Quench with Ice

Extraction with CH₂Cl₂
(pH 8)

Evaporation

Final Product

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Amino-4,6-dichloro-2-methylpyrimidine.
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Applications in Drug Development
5-Amino-4,6-dichloro-2-methylpyrimidine is a key building block for the development of

kinase inhibitors, which are crucial in modern pharmacology for treating diseases like cancer.[3]

Its structure allows for derivatization to target the ATP-binding sites of various kinases. Key

kinase families targeted by compounds derived from this scaffold include cGMP-dependent

protein kinase (PKG), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor

(EGFR), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][9][10]

cGMP-Dependent Protein Kinase (PKG) Signaling
The nitric oxide (NO)/cGMP/PKG signaling pathway is fundamental in regulating cardiovascular

and smooth muscle function.[4] Inhibitors of this pathway are investigated for various

therapeutic applications. The pathway is initiated when signaling molecules like NO activate

soluble guanylate cyclase (sGC), leading to the production of cGMP, which in turn activates

PKG.[1][7]
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Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.

ALK/EGFR Signaling in Non-Small Cell Lung Cancer
(NSCLC)
Receptor tyrosine kinases like ALK and EGFR are critical drivers in certain cancers, particularly

NSCLC.[10][11] Ligand binding to EGFR or the presence of an ALK fusion protein leads to
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kinase activation, triggering downstream signaling cascades such as RAS-MAPK and PI3K-

AKT that promote cell proliferation and survival.[12] Dual inhibitors targeting both kinases are of

significant interest for overcoming drug resistance.[10]
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Caption: Simplified ALK and EGFR downstream signaling pathways in NSCLC.
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CDK9 and Transcriptional Regulation
CDK9 is a transcriptional kinase that, in complex with Cyclin T, forms the Positive Transcription

Elongation Factor b (P-TEFb).[13] P-TEFb phosphorylates the C-terminal domain of RNA

Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcript

elongation.[13] Dysregulation of CDK9 is common in cancers that rely on the high expression

of short-lived oncoproteins like MYC and MCL-1.[9]

Inactive P-TEFb
(in 7SK snRNP complex)

Active P-TEFb
(CDK9/Cyclin T)

Signal-induced
release Paused RNA Pol II

at Promoter

phosphorylates
C-terminal domain
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Click to download full resolution via product page

Caption: Role of CDK9 in regulating transcriptional elongation.

Analytical Methodologies
Accurate quantification and characterization of 5-Amino-4,6-dichloro-2-methylpyrimidine are

essential for quality control. High-Performance Liquid Chromatography coupled with Mass

Spectrometry (HPLC-MS) is a highly sensitive and selective method for this purpose.

Representative Protocol: HPLC-MS/MS Analysis
This protocol is based on established methods for similar dichloropyrimidine derivatives and

can be adapted for the target compound.[14][15]

Instrumentation:

HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

[14]

Tandem mass spectrometer with an electrospray ionization (ESI) source.[14]

Sample Preparation:

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
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Create a series of calibration standards by serially diluting the stock solution to the desired

concentration range.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

Mobile Phase A: 0.1% Formic Acid in Water.[14][15]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14][15]

Flow Rate: 0.5 mL/min.[14]

Column Temperature: 40 °C.[14]

Injection Volume: 5 µL.[14]

Gradient: A suitable gradient can be optimized, for example, starting at 5% B, ramping to

95% B, and re-equilibrating.[15]

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[15]

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific parent and product ion

transitions.

Ion Spray Voltage: ~5500 V.[14]

Source Temperature: ~550 °C.[14]

Safety and Handling
5-Amino-4,6-dichloro-2-methylpyrimidine is a chemical that should be handled with

appropriate safety precautions in a laboratory setting.[16]

Hazard Statements:

H315: Causes skin irritation.[13]
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H319: Causes serious eye irritation.[13]

H335: May cause respiratory irritation.[13]

Precautionary Statements:

P261: Avoid breathing dust.[13]

P280: Wear protective gloves, eye protection, and face protection.[13]

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

compound.

Conclusion
5-Amino-4,6-dichloro-2-methylpyrimidine is a high-value chemical intermediate with

significant applications in pharmaceutical research and development. Its versatile structure

provides a robust scaffold for the synthesis of targeted therapies, particularly kinase inhibitors.

The detailed technical information provided in this guide regarding its synthesis, analysis, and

applications serves as a valuable resource for scientists and researchers working to advance

new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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